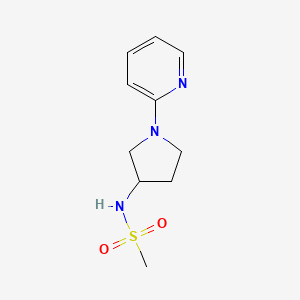

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a methanesulfonamide moiety. This structure combines the rigidity of the pyridine ring with the conformational flexibility of pyrrolidine, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNUWVPQQDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with pyrrolidine and methanesulfonamide under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction proceeds through C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like TBHP.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: Hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles like alkyl halides and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Quinoline and Pyrimidine Substitutions

Several compounds in the evidence share the methanesulfonamide-pyrrolidine core but differ in aromatic substituents:

- N-[[(3S)-1-[6-tert-butyl-8-(2,6-dimethoxy-3-pyridyl)-5-methoxy-3-quinolyl]pyrrolidin-3-yl]methyl]methanesulfonamide (): Key Features: Incorporates a quinoline ring substituted with tert-butyl, methoxy, and dimethoxypyridyl groups. Methoxy groups modulate electronic effects, possibly improving binding to aromatic receptors. The extended conjugated system (quinoline) may alter target specificity compared to the simpler pyridine in the target compound .

- N-{4-[6-(1-Difluoromethyl-cyclopropyl)-8-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-5-methoxy-quinolin-3-yl]-phenyl}-methanesulfonamide (): Key Features: Contains a uracil (2,4-dioxopyrimidine) substituent and difluoromethyl cyclopropyl group. The difluoromethyl group enhances metabolic stability via fluorine’s electronegativity, a feature absent in the target compound .

Analogues with Fluorinated and Heteroaromatic Modifications

- N-[4-[8-(2,4-dioxopyrimidin-1-yl)-5-methoxy-6-(trifluoromethyl)-3-quinolyl]phenyl]methanesulfonamide (): Key Features: Includes a trifluoromethyl group on the quinoline ring. Comparison: The CF₃ group is strongly electron-withdrawing, which could increase binding affinity to hydrophobic pockets in targets like kinases. This contrasts with the target compound’s unsubstituted pyridine .

- N-[1-(5-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]methanesulfonamide (): Key Features: Features a fluoropyridine carbonyl and imidazole-ethyl group. Comparison: The fluorine atom may improve pharmacokinetics by resisting oxidative metabolism.

Stereochemical and Simpler Analogues

Data Tables: Structural and Functional Comparison

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of:

- Pyridine Ring : Contributes to its interaction with biological targets.

- Pyrrolidine Ring : Enhances the compound's pharmacological properties.

- Methanesulfonamide Group : Imparts solubility and potential for hydrogen bonding with biomolecules.

This combination of functional groups positions the compound as a candidate for further therapeutic exploration, particularly in areas such as anti-inflammatory and anticancer applications.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anti-inflammatory Effects : Similar methanesulfonamide derivatives have shown promise in reducing inflammation.

- Antimicrobial Activity : The structural motifs present in this compound may enhance its ability to interact with microbial targets.

While specific data on the mechanism of action for this compound is limited, it is hypothesized that:

- The pyridine moiety allows for interactions with enzymes and receptors involved in disease pathways.

- The pyrrolidine structure may facilitate binding through steric and electronic effects, enhancing the compound's efficacy against specific biological targets .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(pyridin-2-yl)amides | Contains pyridine moiety | Varied biological activities |

| Pyrrolidine derivatives | Similar ring structure | Diverse applications in drug design |

| Dihydrofuro[3,4-d]pyrimidine derivatives | Fused ring systems | Enhanced solubility and bioavailability |

This compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to other similar compounds.

Case Studies

- Anti-Cancer Activity :

- Inflammatory Response Modulation :

- Compounds with methanesulfonamide groups have demonstrated the ability to modulate inflammatory pathways. This suggests that this compound could be explored for therapeutic applications targeting inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.